molecular formula C19H21N3O7 B12509576 2,5-Dioxopyrrolidin-1-yl 1-(2-{[(benzyloxy)carbonyl]amino}acetyl)pyrrolidine-2-carboxylate

2,5-Dioxopyrrolidin-1-yl 1-(2-{[(benzyloxy)carbonyl]amino}acetyl)pyrrolidine-2-carboxylate

Cat. No.: B12509576
M. Wt: 403.4 g/mol
InChI Key: YOEIDHODHKSHNL-UHFFFAOYSA-N
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Description

This compound is a pyrrolidine-based derivative featuring three critical functional groups:

  • A 2,5-dioxopyrrolidin-1-yl moiety, which is a reactive ester often used in peptide coupling or prodrug design due to its hydrolytic instability and ability to act as a leaving group.
  • A benzyloxycarbonyl (Cbz)-protected amino acetyl group, which provides steric protection for the amine functionality, enhancing stability during synthetic processes.

The molecular formula is C₂₁H₂₃N₃O₈, with a molecular weight of 445.43 g/mol.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O7/c23-15-8-9-16(24)22(15)29-18(26)14-7-4-10-21(14)17(25)11-20-19(27)28-12-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12H2,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOEIDHODHKSHNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 1-(2-{[(benzyloxy)carbonyl]amino}acetyl)pyrrolidine-2-carboxylate typically involves the reaction of pyrrolidine derivatives with benzyloxycarbonyl-protected amino acids. The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would require optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 1-(2-{[(benzyloxy)carbonyl]amino}acetyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrrolidine derivatives, while reduction can produce deprotected amino acid derivatives.

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 1-(2-{[(benzyloxy)carbonyl]amino}acetyl)pyrrolidine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 1-(2-{[(benzyloxy)carbonyl]amino}acetyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved under certain conditions, allowing the compound to interact with enzymes or other proteins. This interaction can lead to the formation of covalent bonds or the inhibition of enzyme activity, depending on the specific context .

Comparison with Similar Compounds

Key Structural and Functional Differences

The compound is compared below with 1-acetyl-2-(acetyloxy)-5-[(acetyloxy)methyl]pyrrolidine-3,4-diyl dibenzoate (CAS 14062-44-3, molecular formula C₂₅H₂₅NO₉, molecular weight 483.47 g/mol) .

Parameter Target Compound Analog (CAS 14062-44-3)
Core Structure Pyrrolidine with ester and Cbz-protected groups Pyrrolidine with multiple acetyloxy and dibenzoate groups
Functional Groups Dioxopyrrolidinyl, Cbz-protected amino acetyl, carboxylate ester Acetyl, acetyloxy, dibenzoate
Molecular Weight 445.43 g/mol 483.47 g/mol
Key Reactivity Reactive ester (dioxopyrrolidinyl) for coupling; Cbz group for controlled deprotection Acetyloxy groups may undergo hydrolysis; dibenzoate esters enhance lipophilicity
Potential Applications Prodrugs, enzyme inhibitors (inferred) Likely intermediate or bioactive compound (exact use unspecified in evidence)

Functional Group Impact on Properties

  • Reactivity : The dioxopyrrolidinyl group in the target compound is more reactive than the acetyloxy groups in the analog, making it suitable for conjugation reactions in drug design .
  • Stability : The Cbz-protected amine offers stability under acidic conditions, whereas acetyloxy groups in the analog may hydrolyze more readily in physiological environments.

Pharmacological Considerations

While direct pharmacological data are absent in the provided evidence, the structural features suggest divergent biological behaviors:

  • The target compound’s Cbz group is cleavable by hydrogenolysis or acidic conditions, enabling controlled release of active metabolites.

Research Findings and Limitations

  • Synthetic Utility : The target compound’s reactive ester is advantageous in peptide synthesis, whereas the analog’s dibenzoate groups may limit its utility in aqueous systems .

Biological Activity

2,5-Dioxopyrrolidin-1-yl 1-(2-{[(benzyloxy)carbonyl]amino}acetyl)pyrrolidine-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy in various models, and potential therapeutic applications.

  • Molecular Formula : C26H29N3O8
  • Molecular Weight : 511.52 g/mol
  • CAS Number : 21160-83-8

Research indicates that compounds derived from the pyrrolidine structure, including 2,5-Dioxopyrrolidin-1-yl derivatives, exhibit multiple mechanisms of action. These include:

  • Anticonvulsant Activity : Studies have shown that certain derivatives display potent anticonvulsant effects in various seizure models. For instance, a related compound demonstrated significant efficacy in the maximal electroshock (MES) test and pentylenetetrazole-induced seizures with effective doses (ED50) indicating strong protective activity against seizures .
  • Antinociceptive Properties : The compound has also shown promise in pain management. In formalin-induced pain models, it exhibited significant analgesic effects, suggesting potential applications in treating neuropathic pain .

Biological Activity Data

Activity Type Model Used Effective Dose (ED50) Reference
AnticonvulsantMaximal Electroshock (MES)23.7 mg/kg
AnticonvulsantPentylenetetrazole (PTZ)59.4 mg/kg
AntinociceptiveFormalin-induced tonic painNot specified

Case Studies

  • Anticonvulsant Efficacy : A focused study on a series of hybrid pyrrolidine derivatives demonstrated that compound 22 showed the most potent anticonvulsant activity across several models. The findings suggest that the mechanism involves inhibition of sodium/calcium currents and antagonism of TRPV1 receptors, which are critical in pain signaling pathways .
  • ADME-Tox Profile : The lead compound was evaluated for its absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties through in vitro assays. These assessments indicated favorable profiles that support its further development as a therapeutic agent for epilepsy and neuropathic pain .

Potential Therapeutic Applications

The biological activities exhibited by 2,5-Dioxopyrrolidin-1-yl derivatives suggest several therapeutic avenues:

  • Epilepsy Treatment : Given its anticonvulsant properties, this compound could be explored as a novel treatment for various forms of epilepsy.
  • Pain Management : Its antinociceptive effects position it as a candidate for managing chronic pain conditions.

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